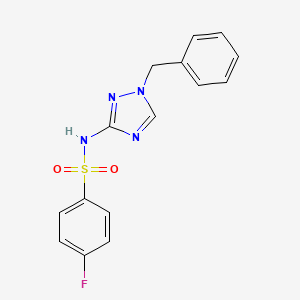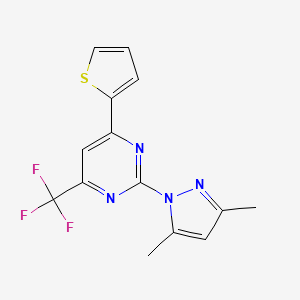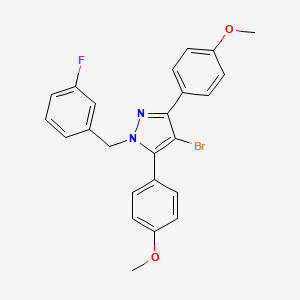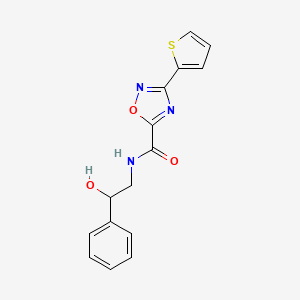![molecular formula C28H22N4O7 B14927139 N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple nitrophenyl groups and acetamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol . This is followed by the acetylation of 4-nitrophenol to form 4-nitrophenylacetanilide . The final step involves the coupling of 4-nitrophenylacetanilide with 4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents such as hydrogen or metal hydrides for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to bind to various molecular targets, exerting its effects through multiple mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitrophenyl group, used as an intermediate in the synthesis of other chemicals.
4-Nitrophenethyl alcohol: Another related compound with a nitrophenyl group, used in various chemical reactions.
Uniqueness
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple nitrophenyl groups and acetamide functionalities. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler compounds like 4-nitrophenol and 4-nitrophenethyl alcohol.
Propiedades
Fórmula molecular |
C28H22N4O7 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-N-[4-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H22N4O7/c33-27(17-19-1-9-23(10-2-19)31(35)36)29-21-5-13-25(14-6-21)39-26-15-7-22(8-16-26)30-28(34)18-20-3-11-24(12-4-20)32(37)38/h1-16H,17-18H2,(H,29,33)(H,30,34) |
Clave InChI |
UMPNFBZWOZDYBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)

![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927080.png)

![Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14927094.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14927100.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14927113.png)
![N,N'-(4-methylbenzene-1,2-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B14927126.png)
![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927143.png)
